Methyl 3-chloro-4-sulfamoylbenzoate
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Overview
Description
Methyl 3-chloro-4-sulfamoylbenzoate: is an organic compound with the molecular formula C8H8ClNO4S and a molecular weight of 249.67 g/mol . It is a derivative of benzoic acid, where the benzoate group is substituted with a chlorine atom at the 3-position and a sulfamoyl group at the 4-position. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-4-sulfamoylbenzoate typically involves the esterification of 3-chloro-4-sulfamoylbenzoic acid. The reaction is carried out by reacting the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-chloro-4-sulfamoylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The sulfamoyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzoates.
Hydrolysis: Formation of 3-chloro-4-sulfamoylbenzoic acid.
Reduction: Formation of 3-chloro-4-aminobenzoate.
Scientific Research Applications
Methyl 3-chloro-4-sulfamoylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-4-sulfamoylbenzoate involves its interaction with molecular targets such as enzymes and proteins. The sulfamoyl group can form hydrogen bonds with active site residues, while the ester and chlorine groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- Methyl 4-chloro-3-sulfamoylbenzoate
- Methyl 4-chloro-3-methylbenzoate
- Methyl 3-chloro-4-aminobenzoate
Comparison: Methyl 3-chloro-4-sulfamoylbenzoate is unique due to the presence of both a chlorine atom and a sulfamoyl group on the benzoate ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, Methyl 4-chloro-3-sulfamoylbenzoate has the sulfamoyl group at a different position, which can affect its interaction with biological targets .
Properties
IUPAC Name |
methyl 3-chloro-4-sulfamoylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-14-8(11)5-2-3-7(6(9)4-5)15(10,12)13/h2-4H,1H3,(H2,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBGFNNOVKUSEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)S(=O)(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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